
Acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol, also known as farnesol, is a naturally occurring sesquiterpene alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, lemon grass, tuberose, rose, and musk. Farnesol is known for its floral fragrance and is widely used in perfumery and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through several methods. One common synthetic route involves the condensation of isoprene units. The process typically starts with the formation of geranyl pyrophosphate, which undergoes further reactions to form farnesyl pyrophosphate. This intermediate is then hydrolyzed to produce farnesol .
Industrial Production Methods
Industrial production of farnesol often involves extraction from natural sources. Essential oils containing farnesol are subjected to steam distillation or solvent extraction to isolate the compound. The extracted farnesol is then purified using techniques such as fractional distillation or chromatography .
化学反应分析
Types of Reactions
Farnesol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to form farnesal and farnesoic acid.
Reduction: It can be reduced to form dihydrofarnesol.
Substitution: Farnesol can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Farnesal, farnesoic acid
Reduction: Dihydrofarnesol
Substitution: Various esters and ethers depending on the substituent.
科学研究应用
Farnesol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and regulation of gene expression.
Medicine: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the formulation of perfumes, cosmetics, and as a flavoring agent.
作用机制
Farnesol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Farnesol disrupts microbial cell membranes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Activity: Farnesol inhibits the production of pro-inflammatory cytokines and mediators.
相似化合物的比较
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar floral fragrance.
Nerol: An isomer of geraniol with similar properties.
Linalool: A terpene alcohol found in many essential oils with a floral scent.
Uniqueness
Farnesol is unique due to its sesquiterpene structure, which provides it with distinct biological activities and a more complex fragrance profile compared to monoterpenoid alcohols like geraniol and nerol .
属性
CAS 编号 |
71557-56-7 |
|---|---|
分子式 |
C17H32O3 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
acetic acid;3,7,11-trimethyldodeca-1,3-dien-1-ol |
InChI |
InChI=1S/C15H28O.C2H4O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;1-2(3)4/h10-14,16H,5-9H2,1-4H3;1H3,(H,3,4) |
InChI 键 |
PXNCNVWZDPPVHT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCC=C(C)C=CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


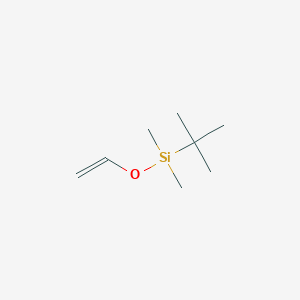
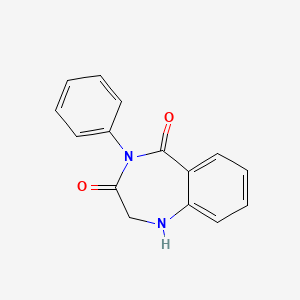


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
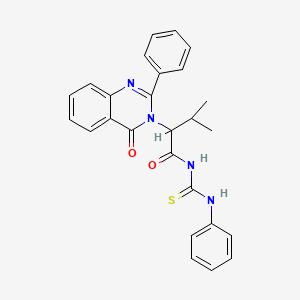

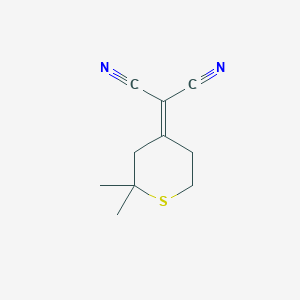
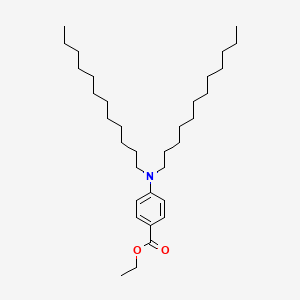
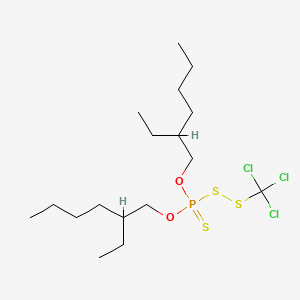
silane](/img/structure/B14473125.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
